molecular formula C4H8Br2O2 B081164 1,4-Dibromo-2,3-butanediol CAS No. 14396-65-7

1,4-Dibromo-2,3-butanediol

Cat. No.: B081164
CAS No.: 14396-65-7
M. Wt: 247.91 g/mol
InChI Key: XOWDQAHYPSENAC-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-butanediol is an organic compound with the molecular formula C4H8Br2O2 It is a dihalogenated diol, meaning it contains two bromine atoms and two hydroxyl groups

Mechanism of Action

Target of Action

It is known to react with aqueous alkaline sodium arsenite .

Mode of Action

1,4-Dibromo-2,3-butanediol reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid) . This suggests that the compound may interact with its targets through a redox reaction, leading to changes in the chemical structure of the target molecules.

Pharmacokinetics

Its molecular weight of 24791 suggests that it may have good bioavailability due to its relatively small size. The compound is a solid at room temperature, with a melting point of 82-84 °C , which could influence its absorption and distribution.

Action Environment

Environmental factors such as pH and temperature could influence the action, efficacy, and stability of this compound. For instance, its reaction with aqueous alkaline sodium arsenite suggests that it may be more active in alkaline conditions . Additionally, its solid state and melting point suggest that temperature could also play a role in its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,3-butanediol can be synthesized through the bromination of 2,3-butanediol. The reaction typically involves the addition of bromine (Br2) to 2,3-butanediol in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,3-butanediol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form 2,3-butanediol by removing the bromine atoms.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution Reactions: 2,3-butanediol or its derivatives.

    Oxidation Reactions: 2,3-butanedione or other carbonyl compounds.

    Reduction Reactions: 2,3-butanediol.

Scientific Research Applications

1,4-Dibromo-2,3-butanediol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including gemini surfactants.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1,4-Dibromo-2,3-butanediol can be compared with other similar compounds such as:

    2,3-Dibromo-1,4-butanediol: Similar structure but different positioning of bromine atoms.

    1,3-Dibromo-2-propanol: Contains one less carbon atom and different positioning of functional groups.

    2,3-Dibromo-1-propanol: Contains one less carbon atom and different positioning of functional groups.

    1,4-Dibromo-2,3-butanedione: Contains carbonyl groups instead of hydroxyl groups.

The uniqueness of this compound lies in its specific arrangement of bromine and hydroxyl groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,4-dibromobutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDQAHYPSENAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861852
Record name 1,4-Dibromobutane-2,3-diol
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Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14396-65-7, 15410-44-3
Record name 2,3-Butanediol, 1,4-dibromo-
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Record name 14396-65-7
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Record name 1,4-Dibromobutane-2,3-diol
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Record name 1,4-Dibromo-2,3-butanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1,4-dibromo-2,3-butanediol be used to synthesize sulfonates? What are the challenges?

A1: While this compound can theoretically react with sulfite ions to yield a sulfonate, the research paper indicates that this reaction is not straightforward. The desired sulfonate (27 in the paper) was only obtained as a byproduct and in low yields []. This suggests that this compound might not be the ideal starting material for this specific sulfonate synthesis due to competing reactions or low reactivity towards sulfite ions.

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